5-fluoro-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(1H-tetrazol-1-yl)benzamide

Halogen bonding Metabolic stability TrkA inhibitor

Sourcing a validated, composition-of-matter protected TrkA inhibitor for NGF-TrkA pathway studies often means choosing between unavailable patent examples and off-target chemotypes. This compound (WO2015148350 Ex.76) directly addresses that gap. - Validated TrkA IC50 of 36 nM in DiscoverX PathHunter assay, confirmed by BindingDB (BDBM364501). - 5-Fluoro-2-(1H-tetrazol-1-yl)benzamide scaffold with clogP 1.46 & TPSA 94.18 Ų - favorable oral drug-like properties. - Available via custom synthesis with full analytical characterization (NMR, HPLC, HRMS) to support preclinical pain (CCI, SNI, CFA) and TrkA-driven oncology studies.

Molecular Formula C19H17FN6O2
Molecular Weight 380.4 g/mol
Cat. No. B12182307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-fluoro-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(1H-tetrazol-1-yl)benzamide
Molecular FormulaC19H17FN6O2
Molecular Weight380.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N(C=C2)CCNC(=O)C3=C(C=CC(=C3)F)N4C=NN=N4
InChIInChI=1S/C19H17FN6O2/c1-28-15-3-5-17-13(10-15)6-8-25(17)9-7-21-19(27)16-11-14(20)2-4-18(16)26-12-22-23-24-26/h2-6,8,10-12H,7,9H2,1H3,(H,21,27)
InChIKeyVKAMXJRLAIAVOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-fluoro-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(1H-tetrazol-1-yl)benzamide: Compound Overview & Patent Status


5-fluoro-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(1H-tetrazol-1-yl)benzamide (C19H17FN6O2, MW 380.38) [1] is a synthetic, small-molecule tropomyosin-related kinase A (TrkA) inhibitor belonging to the five-membered heteroaryl benzamide class [2]. It is specifically claimed as Example 76 in patent WO2015148350 (assigned to Merck Sharp & Dohme Corp.), which describes substituted heteroaryl benzamide compounds as Trk family protein kinase inhibitors for the treatment of pain, inflammation, and cancer [2]. The compound incorporates three pharmacophoric elements: a 5-fluoro-substituted benzamide core, a 1H-tetrazol-1-yl moiety at the 2-position serving as a carboxylic acid bioisostere, and a 5-methoxyindole group connected via an ethyl linker at the amide nitrogen. Its pre-computed physicochemical properties include a calculated logP of 1.46 and a topological polar surface area of 94.18 Ų [1], placing it within favorable oral drug-like chemical space per Lipinski's Rule of Five.

5-fluoro-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(1H-tetrazol-1-yl)benzamide: Generic Substitution Risks


Indole-tetrazole-benzamide hybrid molecules constitute a structurally diverse class where minor modifications produce dramatic shifts in target engagement. The compound N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide, for instance, alters the benzamide core substitution from 5-fluoro to 3,4-dimethyl, removing the electron-withdrawing fluorine that influences both metabolic stability and target binding conformation . Similarly, the positional isomer 2-fluoro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(tetrazol-1-yl)benzamide (A2Bchem Catalog BU33962) relocates the fluorine from the 5- to the 2-position and shifts tetrazole connectivity, changes known to profoundly alter kinase selectivity profiles . TrkA inhibitors such as GNF-5837 and PF-06737007, while sharing the TrkA target, belong to entirely distinct chemotypes (pyrazolo[1,5-a]pyrimidine and pyrrolidinyl-pyrazole cores, respectively) with divergent selectivity windows across TrkB and TrkC, making cross-class substitution inappropriate without re-validation . The specific 5-fluoro-2-(1H-tetrazol-1-yl)benzamide scaffold of the target compound is composition-of-matter protected within WO2015148350, adding a further legal dimension to substitution decisions in commercial research contexts.

5-fluoro-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(1H-tetrazol-1-yl)benzamide: Differentiation Evidence


Halogen-Dependent Differentiation: Fluoro vs. Bromo

The direct comparator 5-bromo-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(1H-tetrazol-1-yl)benzamide substitutes bromine for fluorine at the 5-position of the benzamide ring. Fluorine (van der Waals radius 1.47 Å) is approximately 23% smaller than bromine (1.85 Å) and exerts a markedly stronger electron-withdrawing effect (Hammett σm = 0.34 for F vs. 0.39 for Br at the meta position; σp = 0.06 for F vs. 0.23 for Br). This difference in size and electronics is known to affect TrkA ATP-binding pocket occupancy and metabolic oxidative dehalogenation rates in hepatic microsomal assays. However, direct comparative TrkA IC50 data or metabolic stability data for these two specific compounds have not been identified in the available public literature.

Halogen bonding Metabolic stability TrkA inhibitor Fluorine substitution

TrkA Target Engagement & Patent Scope

The compound is identified in the DrugMap database (ID: DM4U63E) as a TrkA inhibitor [1] with a patent-defined indication scope covering chronic pain (ICD-11: MG30), neuropathic pain (ICD-11: 8E43.0), pruritus (ICD-11: EC90), and solid tumors/cancer (ICD-11: 2A00-2F9Z) [1]. The patent WO2015148350 (assigned to Merck Sharp & Dohme) claims this specific compound as Example 76 within a genus of five-membered heteroaryl benzamide Trk inhibitors [2]. In contrast, the indole-tetrazole coupled aromatic amides described by Reddy et al. (2022) in the Journal of Molecular Structure [3] were profiled exclusively for tubulin polymerization inhibition and anticancer activity (MCF-7, A549, SKOV3 cell lines, IC50 range 3.5–8.7 µM), with no reported TrkA activity. This distinction in primary pharmacological mechanism—kinase inhibition versus tubulin polymerization disruption—represents a fundamental difference in the biological pathway addressed.

TrkA inhibition Chronic pain Neuropathic pain Oncology Patent protection

Drug-Likeness vs. Positional Isomer

The target compound (5-fluoro at benzamide, 2-(1H-tetrazol-1-yl) substitution) has a calculated logP of 1.46 and topological polar surface area of 94.18 Ų [1], complying with all Lipinski, Ghose, Veber, Egan, and Muegge drug-likeness rules. The positional isomer 2-fluoro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(tetrazol-1-yl)benzamide (CAS 1401581-29-0) shares the same molecular formula (C19H17FN6O2, MW 380.38) but differs in the connectivity of both the fluorine atom and the tetrazole ring on the benzamide core. These positional changes result in distinct molecular electrostatic potential surfaces and are predicted to generate different hydrogen-bonding patterns with the TrkA kinase hinge region, although experimentally measured TrkA binding data for the positional isomer are not publicly available for direct comparison.

Drug-likeness clogP TPSA Lipinski Rule of Five Positional isomer

Tetrazole Bioisostere Strategy

The 1H-tetrazol-1-yl moiety at the 2-position of the benzamide ring functions as a metabolically stable bioisostere of a carboxylic acid group, with a pKa of approximately 4.5–4.9 (comparable to carboxylic acids) but with enhanced membrane permeability due to its heterocyclic nature [1]. In contrast, the simpler analog 2-fluoro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide lacks the tetrazole moiety entirely, removing a key hydrogen-bonding element that contributes to kinase hinge-region binding interactions. The tetrazole ring has been shown to engage in critical π-stacking and hydrogen-bonding interactions within the ATP-binding pocket of TrkA, as evidenced by co-crystal structures of related indole-TrkA inhibitor complexes (PDB ID: 5KMJ) [2]. The absence of this tetrazole in simplified analogs is predicted to reduce TrkA binding affinity, though direct comparative binding data between the target compound and its des-tetrazole analog are not publicly available.

Tetrazole bioisostere Carboxylic acid mimic Indole-benzamide pKa modulation TrkA hinge binding

5-fluoro-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(1H-tetrazol-1-yl)benzamide: Application Scenarios


TrkA-Mediated Chronic & Neuropathic Pain Models

This compound is directly applicable to preclinical pain research programs investigating NGF-TrkA pathway blockade. Based on its patent-defined indication scope covering chronic pain (ICD-11: MG30) and neuropathic pain (ICD-11: 8E43.0) [1], the compound is suitable for use in established rodent models including chronic constriction injury (CCI), spared nerve injury (SNI), and complete Freund's adjuvant (CFA)-induced inflammatory pain. The 5-fluoro substitution on the benzamide core is predicted to confer greater metabolic stability than bromo-substituted analogs , making it preferable for repeated-dose studies where sustained target engagement is required.

TrkA-Dependent Oncology Profiling & Xenograft Studies

The compound's additional patent claim for solid tumor/cancer indications (ICD-11: 2A00-2F9Z) [1] supports its use in TrkA-driven oncology models. Unlike the indole-tetrazole amides reported by Reddy et al. (2022) that target tubulin polymerization (IC50 3.5–8.7 µM in MCF-7, A549, SKOV3) [2], this compound engages the TrkA kinase pathway, offering a mechanistically orthogonal tool for cancer cell lines with confirmed NTRK1 fusions, activating mutations, or NGF/TrkA autocrine loops. It is appropriate for head-to-head comparison studies against clinically relevant Trk inhibitors such as entrectinib or larotrectinib in TrkA-dependent lines.

Kinase Selectivity Profiling & SAR Campaigns

As a composition-of-matter protected compound (WO2015148350 Example 76) [1], this compound serves as a reference standard for medicinal chemistry SAR programs exploring the five-membered heteroaryl benzamide Trk inhibitor space. Its specific substitution pattern—5-fluoro on the benzamide and 2-(1H-tetrazol-1-yl)—should be benchmarked against the positional isomer 2-fluoro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(tetrazol-1-yl)benzamide and the 3,4-dimethyl variant to map the structural determinants of TrkA vs. TrkB/TrkC selectivity within this chemotype .

Pruritus & Dermatological Indication Exploration

The patent includes pruritus (ICD-11: EC90) as a claimed indication [1]. The NGF-TrkA pathway has been implicated in itch signaling, and TrkA inhibitors represent an emerging class of antipruritic agents. This compound's favorable physicochemical profile (clogP 1.46, TPSA 94.18 Ų) [3] suggests adequate skin permeability potential, making it suitable for exploratory studies in models of chronic itch, atopic dermatitis, or histamine-independent pruritus where TrkA-mediated neuronal sensitization contributes to pathophysiology.

Quote Request

Request a Quote for 5-fluoro-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(1H-tetrazol-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.